cis-1,2-Cyclopentanediol
Overview
Description
cis-1,2-Cyclopentanediol: is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclopentane ring. This compound is known for its unique stereochemistry, where both hydroxyl groups are on the same side of the cyclopentane ring, giving it the “cis” configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Cyclopentanedione: One common method to prepare cis-1,2-Cyclopentanediol is through the hydrolysis of cyclopentanedione.
Reduction of Cyclopentanone: Another method involves the reduction of cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis or reduction processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2-Cyclopentanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (aldehydes or ketones).
Reduction: The compound can be further reduced to form cyclopentane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Cyclopentane
Substitution: Esters, ethers
Scientific Research Applications
cis-1,2-Cyclopentanediol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism of action of cis-1,2-Cyclopentanediol involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl groups. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes. For example, in oxidation reactions, the hydroxyl groups facilitate the formation of cyclic esters with oxidizing agents, leading to the cleavage of carbon-carbon bonds .
Comparison with Similar Compounds
trans-1,2-Cyclopentanediol: This isomer has hydroxyl groups on opposite sides of the cyclopentane ring, resulting in different chemical properties and reactivity.
cis-1,2-Cyclohexanediol: A similar diol with a six-membered ring instead of a five-membered ring, leading to differences in ring strain and reactivity.
1,3-Cyclopentanediol: Another isomer with hydroxyl groups on non-adjacent carbon atoms, affecting its chemical behavior and applications.
Uniqueness of cis-1,2-Cyclopentanediol: The unique cis configuration of this compound allows it to form specific interactions and undergo reactions that are less accessible to its trans isomer and other similar compounds. This makes it valuable in certain synthetic and research applications where such specific interactions are required .
Properties
IUPAC Name |
(1S,2R)-cyclopentane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOSERVUCJNPR-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964792 | |
Record name | rel-(1R,2S)-1,2-Cyclopentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5057-98-7 | |
Record name | cis-1,2-Cyclopentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5057-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-1,2-Cyclopentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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